Phenanthrene, 9-(1-methylethenyl)-

Description

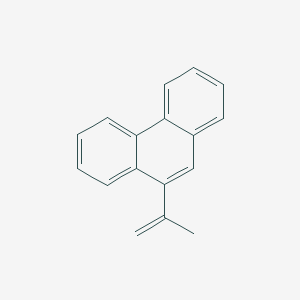

Phenanthrene, 9-(1-methylethenyl)- (IUPAC name: 9-isopropenylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with a methylethenyl (isopropenyl) substituent at the 9th position. Its molecular formula is C₁₇H₁₄, with a molecular weight of 218.30 g/mol. The compound’s structure combines the aromatic stability of phenanthrene with the reactivity of an alkenyl group, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No. |

58873-44-2 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-prop-1-en-2-ylphenanthrene |

InChI |

InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3 |

InChI Key |

NBZLIOJICPSGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Route 2: 9-Acetylphenanthrene and Iodomethyl Magnesium

An alternative pathway employs 9-acetylphenanthrene as the starting material. Treatment with iodomethyl magnesium in tetrahydrofuran (THF) at 0°C facilitates nucleophilic addition to the ketone group, producing the same tertiary alcohol product. This method circumvents the need for brominated precursors, potentially simplifying purification steps. Comparative studies suggest both routes are viable, with selection dependent on precursor availability and reaction-scale requirements.

Acid-Catalyzed Dehydration to 9-Isopropenylphenanthrene

The critical transformation of 9-phenanthryl propanol to the target alkene is achieved through acid-catalyzed dehydration. This step eliminates a water molecule, converting the tertiary alcohol into the isopropenyl moiety.

Reaction Conditions and Mechanism

Dehydration is typically conducted using a sulfuric acid/potassium hydrogen sulfate (H₂SO₄/KHSO₄) catalyst system under reduced pressure (0.1 torr). The mechanism proceeds via protonation of the hydroxyl group, followed by carbocation formation at the tertiary carbon. Subsequent β-hydrogen elimination generates the isopropenyl group, with the reaction mixture distilled under vacuum to drive equilibrium toward alkene formation. This method achieves a yield of 75%, with the product isolated as crystalline solids after trituration with heptane.

Optimization Parameters

Key factors influencing dehydration efficiency include:

- Catalyst Concentration : Stoichiometric excess of H₂SO₄ ensures complete protonation of the alcohol.

- Temperature Control : Distillation at 50–60°C prevents thermal degradation of the phenanthrene core.

- Vacuum Application : Reduced pressure facilitates rapid water removal, minimizing side reactions.

Alternative Synthetic Approaches and Catalytic Innovations

While Grignard-dehydration remains the most documented route, emerging methodologies suggest broader synthetic possibilities for functionalized phenanthrenes.

Limitations and Challenges

Steric hindrance at the 9-position complicates direct functionalization via Friedel-Crafts or electrophilic aromatic substitution. Quantum mechanical calculations indicate significant energy barriers for carbocation stabilization in this bay region, necessitating indirect routes like the Grignard-dehydration sequence.

Chemical Reactions Analysis

Phenanthrene, 9-(1-methylethenyl)- undergoes various chemical reactions, primarily at the 9 and 10 positions due to the olefinic character of the double bond.

-

Oxidation

-

Reduction

-

Halogenation

-

Sulfonation

-

Nitration

-

Acylation

-

Ozonolysis

Scientific Research Applications

Phenanthrene, 9-(1-methylethenyl)- has various applications in scientific research:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Mechanism of Action

Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 9th position of phenanthrene is a common site for functionalization. Key comparisons with other 9-substituted phenanthrenes include:

Spectroscopic and Electronic Properties

- Absorption Maxima: 9-[(E)-2-phenylethenyl]phenanthrene derivatives (e.g., FEN-SCH₃, FEN-CN) exhibit absorption up to 420 nm due to conjugated π-systems, whereas anthracene analogs (e.g., ANT-SCH₃) absorb up to 460 nm . The methylethenyl group in 9-(1-methylethenyl)phenanthrene likely causes a hypochromic shift compared to anthracene derivatives but less pronounced than phenyl-substituted analogs.

Molar Extinction Coefficients :

Data Tables

Table 1: Absorption Properties of Selected Phenanthrene and Anthracene Derivatives

| Compound | λₘₐₓ (nm) | ε (dm³mol⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| ANT-SCH₃ | 460 | 17,527 (389 nm) | |

| FEN-SCH₃ | 420 | 8,450 (380 nm) | |

| 9-methylphenanthrene | 300–340 | Not reported |

Table 2: Biodegradation Resistance of Methylphenanthrenes

| Compound | Degradation Resistance (Rank) | Reference |

|---|---|---|

| 9-methylphenanthrene | 1 (most resistant) | |

| 1-methylphenanthrene | 4 (least resistant) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.